molecular formula C22H24N2O2 B15166050 3,3'-Di(prop-2-en-1-yl)-3,3',4,4'-tetrahydro-2H,2'H-6,6'-bi-1,3-benzoxazine CAS No. 608512-40-9

3,3'-Di(prop-2-en-1-yl)-3,3',4,4'-tetrahydro-2H,2'H-6,6'-bi-1,3-benzoxazine

Cat. No.: B15166050
CAS No.: 608512-40-9
M. Wt: 348.4 g/mol
InChI Key: FYYBPXUYYCXMIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine typically involves the reaction of appropriate phenolic compounds with amines and formaldehyde under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as acids or bases can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

    Oxidation: Formation of corresponding quinones or hydroquinones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine has several applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to changes in their structure and function. These interactions can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine
  • 3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine derivatives

Uniqueness

The uniqueness of 3,3’-Di(prop-2-en-1-yl)-3,3’,4,4’-tetrahydro-2H,2’H-6,6’-bi-1,3-benzoxazine lies in its specific ring structure and the presence of prop-2-en-1-yl groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and pharmaceuticals, where other similar compounds may not perform as effectively.

Properties

CAS No.

608512-40-9

Molecular Formula

C22H24N2O2

Molecular Weight

348.4 g/mol

IUPAC Name

3-prop-2-enyl-6-(3-prop-2-enyl-2,4-dihydro-1,3-benzoxazin-6-yl)-2,4-dihydro-1,3-benzoxazine

InChI

InChI=1S/C22H24N2O2/c1-3-9-23-13-19-11-17(5-7-21(19)25-15-23)18-6-8-22-20(12-18)14-24(10-4-2)16-26-22/h3-8,11-12H,1-2,9-10,13-16H2

InChI Key

FYYBPXUYYCXMIW-UHFFFAOYSA-N

Canonical SMILES

C=CCN1CC2=C(C=CC(=C2)C3=CC4=C(C=C3)OCN(C4)CC=C)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.